molecular formula C7H6FN B1322555 2-Fluoro-4-vinylpyridine CAS No. 552331-57-4

2-Fluoro-4-vinylpyridine

Cat. No. B1322555
CAS RN: 552331-57-4
M. Wt: 123.13 g/mol
InChI Key: WGVZHCAJTSCUEO-UHFFFAOYSA-N
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Description

“2-Fluoro-4-vinylpyridine” is a chemical compound with the molecular formula C7H6FN . It is related to 4-Vinylpyridine, which is used as a reagent for the modification of cysteine .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as “2-Fluoro-4-vinylpyridine”, has been discussed in various literature . For instance, polyvinylpyridine can be prepared via radical polymerization of vinylpyridine using an initiator of azobisisobutyronitrile .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-4-vinylpyridine” consists of a pyridine ring with a vinyl group and a fluorine atom attached . The exact mass of the molecule is 123.048427358 g/mol .


Chemical Reactions Analysis

Polyvinylpyridine, a related compound, has been used in electrode organization for electrochemical applications . It can connect to various reagents such as oxidizing agents for the oxidation of chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-4-vinylpyridine” include a molecular weight of 123.13 g/mol, a topological polar surface area of 12.9 Ų, and a rotatable bond count of 1 .

Scientific Research Applications

Photocatalytic Degradation

2-Fluoro-4-vinylpyridine: can be polymerized to create polyvinylpyridine, which, when combined with metal oxides like TiO2 and ZnO , forms composite materials . These composites have been studied for their effectiveness in the photocatalytic degradation of pollutants such as methyl orange and benzoic acid. This application is crucial for environmental remediation efforts, particularly in water treatment.

Block Copolymer Synthesis

The compound serves as a monomer for the synthesis of block copolymers containing polyvinylpyridine segments . These copolymers exhibit unique self-assembly properties and can be used in a variety of applications, including the development of nanoscale materials and smart drug delivery systems .

Coordination Chemistry

Due to the nitrogen atom in the pyridine ring, 2-Fluoro-4-vinylpyridine polymers can act as ligands in coordination chemistry . They can bind to various metal ions, forming complexes that are useful in catalysis, materials science, and the synthesis of metal-organic frameworks (MOFs).

Fluorination Chemistry

2-Fluoro-4-vinylpyridine: is part of the broader field of fluorination chemistry, where its incorporation into other molecules can significantly alter their chemical and physical properties . This is particularly relevant in the development of pharmaceuticals and agrochemicals.

Future Directions

Future research directions could involve the use of “2-Fluoro-4-vinylpyridine” in the synthesis of new materials or in various chemical reactions .

properties

IUPAC Name

4-ethenyl-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN/c1-2-6-3-4-9-7(8)5-6/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVZHCAJTSCUEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626869
Record name 4-Ethenyl-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

552331-57-4
Record name 4-Ethenyl-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-fluoro-4-iodopyridine (2.23 g, 10.0 mmol), tributyl vinyl tin (3.8 g, 12 mmol), and Pd2Cl2(PPh3)2 (703 mg, 1.0 mmol) in dioxane (20 mL) was heated under nitrogen at 80° C. overnight. After cooled, ethyl acetate (40 ml) and saturated KF aqueous solution were added to the reaction mixture. The mixture was stirred for 30 min. The organic layer was separated and washed with water, dried (MgSO4), and concentrated. The resulting residue was purified by flash column chromatography eluting with hexane/ethyl acetate (20:1) to provide the title compound (463 mg, 38%). 1HNMR (500 MHz, CDCl3) δ ppm 5.55 (d, J=10.92 Hz, 1 H) 5.99 (d, J=17.47 Hz, 1 H) 6.67 (dd, J=17.47, 10.61 Hz, 1 H) 6.88 (m, 1 H) 7.17 (dt, J=5.30, 1.56 Hz, 1 H) 8.16 (d, J=5.30 Hz, 1 H).
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd2Cl2(PPh3)2
Quantity
703 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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